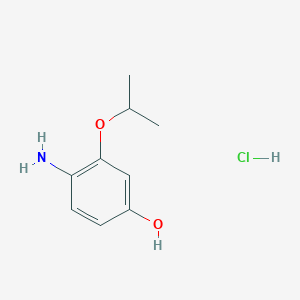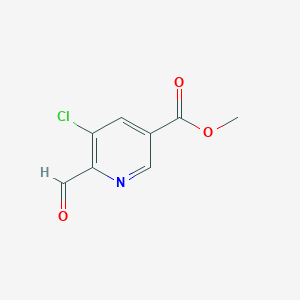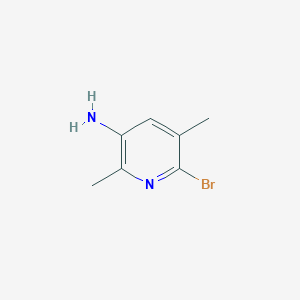
2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile
Vue d'ensemble
Description
“2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is a chemical compound with the molecular formula C8H4BrF2NO . It is used as an organic synthesis intermediate and pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of “2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is 248.02 g/mol . The exact molecular structure is not provided in the search results.Applications De Recherche Scientifique
Electrochemical Oxidation Studies
Research has explored the electrochemical oxidation of various phenolic compounds in acetonitrile, which can provide insights into the behavior of related compounds like 2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile. For instance, studies on the electrochemical oxidation of 2,4,6-tri-tert-butylphenol have investigated the oxidation process in acetonitrile, revealing details about the oxidation potentials and the formation of phenoxonium ions (Richards, Whitson, & Evans, 1975).
Synthesis and Catalytic Applications
The synthesis of complex organic compounds often utilizes phenoxy derivatives. For example, the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with phenols to form 3-phenoxy-1,3-dihydro-1-isobenzofuranones demonstrates the use of phenoxy compounds in organic synthesis (Cho, Baek, & Shim, 1999).
Anionic Optical Devices and Sensors
Phenoxy compounds have applications in the development of optical devices and sensors. Research on anionic optical devices based on 4-(nitrostyryl)phenols has shown the potential for selective detection of fluoride and cyanide in various solvents, including acetonitrile (Schramm et al., 2017).
Environmental and Health Studies
While specifically avoiding drug-related aspects, it's notable that bromoxynil, a phenolic herbicide, has been studied for its environmental and health impacts. Research on its exposure in rural residents emphasizes the importance of understanding the effects of phenolic compounds in environmental and health contexts (Semchuk et al., 2004).
Safety and Hazards
While specific safety and hazard information for “2-(4-Bromo-2,5-difluoro-phenoxy)acetonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
2-(4-bromo-2,5-difluorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPMBTCSUWWWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate](/img/structure/B1445860.png)
